Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin is used in the synthesis of other chemical compounds. It has been used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones . It has also been used to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone .
Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in the total synthesis of six 3,4-unsubstituted coumarins, including five naturally occurring coumarins and one synthetic coumarin .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields .
Thorough Summary of the Results or Outcomes Obtained: The successful synthesis of the target compounds was an expected outcome . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .
Specific Scientific Field: Analytical Chemistry
Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in a method for LC-MS/MS profiling of coumarins in Zanthoxylum zanthoxyloides extracts and essential oils .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for the screening of coumarins and furocoumarins in essential oils and plant extracts .
Thorough Summary of the Results or Outcomes Obtained: The method was applied to investigate the coumarin compositions of fruit essential oils and methanolic extracts obtained from separated parts of Zanthoxylum zanthoxyloides .
Comprehensive and Detailed Summary of the Application: 4-Ethoxycoumarin has been used in the synthesis of various coumarin derivatives. These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of coumarin derivatives involves various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
Thorough Summary of the Results or Outcomes Obtained: The successful synthesis of the target compounds was an expected outcome . These coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Specific Scientific Field: Biochemistry
4-Ethoxycoumarin is a chemical compound belonging to the coumarin family, characterized by the presence of an ethoxy group at the fourth position of the coumarin structure. Its molecular formula is C₁₁H₁₀O₃, and it is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. The compound exhibits a yellow crystalline appearance and is soluble in organic solvents, making it suitable for a range of
Research suggests 4-Ethoxycoumarin exhibits antimicrobial activity against various bacteria and fungi []. However, the exact mechanism of action remains unclear. Some studies propose that it might disrupt microbial cell membranes or interfere with their metabolic processes []. Further research is needed to elucidate the specific mechanism.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Research indicates that 4-Ethoxycoumarin exhibits significant biological activities, including:
Several methods have been developed for synthesizing 4-Ethoxycoumarin:
These synthesis methods allow for variations that can tailor the compound's properties for specific applications.
4-Ethoxycoumarin finds applications across various domains:
Studies on 4-Ethoxycoumarin have examined its interactions with various biological molecules:
These interaction studies are crucial for understanding how 4-Ethoxycoumarin exerts its biological effects.
Several compounds share structural similarities with 4-Ethoxycoumarin. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Hydroxycoumarin | Hydroxyl group at position four | Known for anticoagulant properties |
Coumarin | No substituent at position four | Basic structure of all coumarins |
7-Methoxycoumarin | Methoxy group at position seven | Exhibits distinct pharmacological effects |
3-Carboxy-4-hydroxycoumarin | Carboxylic acid at position three | Increased solubility and reactivity |
The uniqueness of 4-Ethoxycoumarin lies in its ethoxy substituent, which enhances its solubility and alters its biological activity compared to other coumarins. This structural modification provides a distinctive profile that may lead to novel applications in medicinal chemistry.